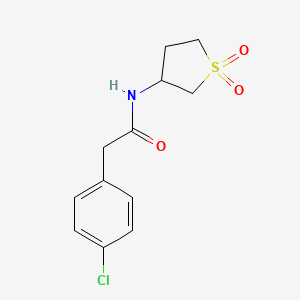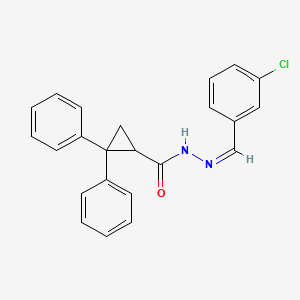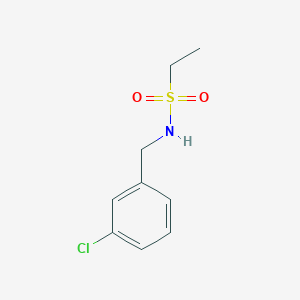
2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study and analysis of acetamide derivatives, including compounds with chlorophenyl and thienyl groups, are significant in the field of chemistry due to their diverse chemical and physical properties. These investigations encompass synthesis methods, molecular structure elucidation, chemical reactivity, and property evaluations.
Synthesis Analysis
The synthesis of acetamide derivatives often involves reactions between specific phenol compounds and dichloroacetamide or chloroacetamide precursors in the presence of solvents like tetrahydrofuran (THF) under controlled conditions to yield the desired acetamide compound. The optimization of conditions such as reaction temperature, time, and reagent ratios is crucial for maximizing yield (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. These methods reveal the orientation of chlorophenyl and thienyl (or related) rings, the presence of intermolecular interactions such as hydrogen bonding, and the overall conformation of the molecules in the crystal lattice (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, reflecting their reactivity towards electrophilic and nucleophilic agents. The reactivity can be predicted by molecular electrostatic potential mapping, which identifies potential sites for these attacks. NBO (Natural Bond Orbital) analysis further aids in understanding the electronic exchange interactions and charge delocalization within the molecule, crucial for assessing its chemical properties (N. Choudhary et al., 2014).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline form, are influenced by their molecular structure. The arrangement of molecules in the crystal lattice, dictated by hydrogen bonding and other intermolecular forces, plays a significant role in determining these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, solvatochromic effects, and thermal stability, are closely related to the molecular structure and the nature of substituents on the acetamide backbone. Computational methods like DFT (Density Functional Theory) and TD-DFT (Time-Dependent DFT) calculations provide insights into the electronic structure and predict the behavior of these compounds in various solvents, highlighting their reactivity and stability under different conditions (P. Jansukra et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-10-3-1-9(2-4-10)7-12(15)14-11-5-6-18(16,17)8-11/h1-4,11H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEUKMAHPWJQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5323753.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323760.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5323762.png)
![1'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323763.png)

![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323783.png)
![5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5323788.png)

![N-[(1S)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]-N-propylpropan-1-amine](/img/structure/B5323799.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5323811.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5323813.png)

![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5323822.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5323826.png)